molecular formula C21H30N2O4 B12281548 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester

Cat. No.: B12281548
M. Wt: 374.5 g/mol
InChI Key: JQRKXLAPRZHMRT-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a decane backbone, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and esterification processes, often optimized for yield and purity. These methods typically employ automated synthesis modules to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structure allows it to interact with biological targets effectively. It has been studied for its potential as a pharmacological agent due to its ability to modulate specific receptors or enzymes involved in disease pathways. For instance, diazaspiro compounds have shown promise in the development of drugs targeting neurological disorders and cancer therapies.
  • Anticancer Activity : Research indicates that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the diazaspiro structure can enhance its anti-proliferative activity, making it a candidate for further development as an anticancer agent .
  • Neuropharmacology : The unique spirocyclic structure may confer neuroprotective properties, making it a subject of interest in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds can influence neurotransmitter systems positively .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been investigated for applications in coatings and advanced materials .
  • Nanotechnology : Due to its unique chemical structure, it can be utilized in the design of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound can improve drug solubility and bioavailability .

Organic Synthesis Applications

  • Synthetic Intermediates : This compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that can lead to the formation of other functionalized spiro compounds or heterocycles .
  • Catalysis : Research has shown that diazaspiro compounds can function as catalysts in certain organic reactions, providing a pathway for more efficient synthetic methodologies in organic chemistry .

Case Studies

  • A study published in Molbank highlighted the synthesis of related diazaspiro compounds and their biological evaluations, demonstrating significant anticancer activity against human cancer cell lines .
  • Another research article focused on the polymerization processes involving diazaspiro compounds, showcasing their potential in creating high-performance materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking necroptotic cell death pathways. This inhibition is achieved through binding to the active site of RIPK1, preventing its activation and subsequent signaling .

Biological Activity

1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H24_{24}N2_2O2_2
  • CAS Number : 937729-06-1
  • Boiling Point : Approximately 337 °C at 760 mmHg
  • Physical Form : Solid

The compound features a spiro linkage between two nitrogen atoms and a decane backbone, which contributes to its unique chemical properties and biological activities.

Research indicates that 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid derivatives may interact with specific molecular targets, particularly in the context of inhibiting receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks necroptotic cell death pathways by preventing the activation of RIPK1 and subsequent signaling cascades .

Therapeutic Potential

The compound has been explored for its therapeutic potential in various diseases. Notably, it has shown promise in:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects by acting as antagonists to lymphocyte function-associated antigen-1 (LFA-1) .
  • Cancer Research : The spirocyclic structure is being investigated for its potential in cancer therapies due to its ability to modulate cell death pathways .

Table 1: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid esterStructureInhibits RIPK1; potential anti-inflammatory effects
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureAntagonist of LFA-1; anti-inflammatory
2,8-Diazaspiro[4.5]decan-1-one derivativesStructurePotent RIPK1 inhibitors

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • A study highlighted the synthesis of related diazaspiro compounds that showed significant inhibitory effects on RIPK1 activity, suggesting a pathway for developing new therapeutic agents targeting necroptosis .
  • Another research focused on the synthesis of spirocyclic hydantoins as building blocks for high-interest medicinal compounds, demonstrating the versatility of these structures in drug development .

Properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-13-7-10-21(23)11-14-22(15-12-21)18(24)26-16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRKXLAPRZHMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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